Ácido 3-metil-2-naftóico

Descripción general

Descripción

3-Methyl-2-naphthoic acid is a derivative of naphthoic acid . It can be prepared from 3-hydroxy-2-naphthoic acid via methylation . It is one of the isomeric carboxylic acid derivatives of naphthalene .

Synthesis Analysis

The synthesis of 3-Methyl-2-naphthoic acid has been improved and documented in a paper titled "IMPROVED SYNTHESIS OF 3-METHYL-2-NAPHTHOIC ACID" . Other synthesis routes of 3-Methyl-2-naphthoic acid with experiment details and outcomes are also available.

Molecular Structure Analysis

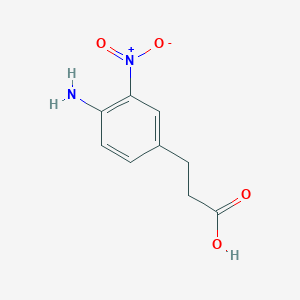

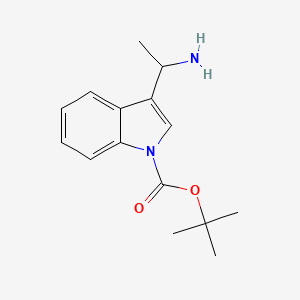

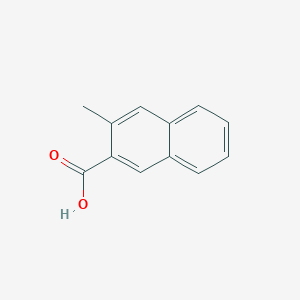

The molecular formula of 3-Methyl-2-naphthoic acid is C12H10O2 . The InChIKey is JFBYGMUJXBUWEO-UHFFFAOYSA-N . The Canonical SMILES is CC1=CC2=CC=CC=C2C=C1C(=O)O . The molecular weight is 186.21 g/mol .

Chemical Reactions Analysis

3-Methyl-2-naphthoic acid undergoes reduction in the presence of Li and NH4Cl to afford 1,2,3,4-tetrahydro-2-naphthoic acid . It also undergoes asymmetric oxidative coupling using mono-N-alkylated octahydrobinaphthyl-2,2′-diamine chiral ligands .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-2-naphthoic acid are not well-documented in the literature. However, it is known that the compound has a molecular weight of 186.21 g/mol .

Aplicaciones Científicas De Investigación

Extracción de metales pesados

El ácido 3-metil-2-naftóico se puede utilizar en la síntesis de líquidos iónicos específicos de la tarea para una extracción eficiente de metales pesados . Estos líquidos iónicos tienen propiedades ambientales y fisicoquímicas favorables, y muestran una alta selectividad hacia los iones metálicos pesados .

Síntesis de antagonistas de la dopamina D4

El ácido 3-metil-2-naftóico se puede utilizar en la síntesis de un éster de naftóico, que puede actuar como un antagonista de la dopamina D4 .

Síntesis de ligandos selectivos del receptor del ácido retinoico (RAR)

El ácido 3-metil-2-naftóico se puede utilizar en la síntesis de retinoide de ácido 2-naftóico 6-sustituido, que se evalúa in vitro en un ensayo de transactivación y un ensayo de unión competitiva para todos los RAR .

Precursor de anilidas

El ácido 3-metil-2-naftóico es un precursor de muchas anilidas, como Naphthol AS, que son reactivas con sales de diazonio para dar compuestos azo profundamente coloreados .

Síntesis de colorantes azo

El acoplamiento azo del ácido 3-metil-2-naftóico da muchos colorantes .

Síntesis de ácido 3-amino-2-naftóico

Calentar ácido 3-metil-2-naftóico en amoníaco da ácido 3-amino-2-naftóico .

Mecanismo De Acción

Target of Action

It’s structurally similar compound, 3-methoxy-2-naphthoic acid, has been reported to act like a dopamine d4 antagonist .

Mode of Action

It’s structurally similar compound, methyl 3-hydroxy-2-naphthoate, undergoes asymmetric oxidative coupling using mono-n-alkylated octahydrobinaphthyl-2,2′-diamine chiral ligands .

Biochemical Pathways

The biochemical degradation pathways of naphthalene-degrading cultures reveal that 2-naphthoic acid is a central metabolite . Naphthalene is activated by the addition of a C1-unit to generate 2-naphthoic acid, whereas methylnaphthalene is activated by the addition of fumarate to the methyl group and further degraded to 2-naphthoic acid .

Pharmacokinetics

The compound’s molecular weight of 20221 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

It’s structurally similar compound, 3-methoxy-2-naphthoic acid, can act like a dopamine d4 antagonist , which suggests that it may have effects on neurological processes.

Action Environment

It’s structurally similar compound, methyl 3-hydroxy-2-naphthoate, undergoes asymmetric oxidative coupling using mono-n-alkylated octahydrobinaphthyl-2,2′-diamine chiral ligands , suggesting that the presence of these ligands in the environment could potentially influence its action.

Safety and Hazards

3-Methyl-2-naphthoic acid may have similar safety and hazards to its related compounds. For instance, 3-Hydroxy-2-naphthoic acid is known to be toxic if swallowed, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause respiratory irritation, is suspected of damaging fertility or the unborn child, and may cause damage to organs .

Direcciones Futuras

The wide-spread distribution of these compounds in the environment and the high potential for low-level exposure to humans supports a need for further work on the mechanisms of toxicity in animal models with attention to whether these processes are applicable to humans . The future directions for the study of 3-Methyl-2-naphthoic acid are not well-documented in the literature.

Análisis Bioquímico

Biochemical Properties

3-Methyl-2-naphthoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to undergo oxidative coupling reactions catalyzed by specific enzymes, leading to the formation of complex organic structures . Additionally, 3-Methyl-2-naphthoic acid can act as a substrate for microbial degradation pathways, where it is broken down by specific bacterial enzymes . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

The effects of 3-Methyl-2-naphthoic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in microbial cells, 3-Methyl-2-naphthoic acid can alter membrane fluidity and disrupt energy transduction processes . These changes can lead to variations in cellular function and overall metabolic activity.

Molecular Mechanism

At the molecular level, 3-Methyl-2-naphthoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been shown to interact with enzymes involved in oxidative coupling reactions, thereby influencing the formation of complex organic molecules . Additionally, 3-Methyl-2-naphthoic acid can affect gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-2-naphthoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Methyl-2-naphthoic acid can undergo degradation under specific conditions, leading to the formation of various by-products . These by-products can have different effects on cellular processes, highlighting the importance of understanding the temporal dynamics of the compound.

Dosage Effects in Animal Models

The effects of 3-Methyl-2-naphthoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing vascular remodeling and hypertension . At higher doses, 3-Methyl-2-naphthoic acid can exhibit toxic or adverse effects, including genotoxicity and mutagenicity . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

3-Methyl-2-naphthoic acid is involved in several metabolic pathways. It can be metabolized by specific enzymes, leading to the formation of various intermediates and end-products. For instance, the compound can undergo reduction and subsequent ring cleavage, resulting in the formation of simpler organic molecules . These metabolic pathways are crucial for understanding the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of 3-Methyl-2-naphthoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, leading to its accumulation in specific cellular compartments . This distribution pattern can influence the compound’s overall activity and function within the cell.

Subcellular Localization

3-Methyl-2-naphthoic acid exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects . Understanding these localization patterns is essential for elucidating the compound’s role in cellular processes.

Propiedades

IUPAC Name |

3-methylnaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-8-6-9-4-2-3-5-10(9)7-11(8)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBYGMUJXBUWEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600821 | |

| Record name | 3-Methylnaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39110-32-2 | |

| Record name | 3-Methylnaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-6-[(oxolan-3-yl)oxy]pyridine](/img/structure/B1611991.png)